2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a thioether linkage to an indolin-1-yl ethanone moiety. The thioether bridge may confer metabolic stability compared to oxygen-linked analogs.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-2-27-18-9-7-16(8-10-18)19-11-12-21(24-23-19)28-15-22(26)25-14-13-17-5-3-4-6-20(17)25/h3-12H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVHZVQBUJDPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Substitution with 4-Ethoxyphenyl Group:
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol or disulfide compound under suitable conditions, often using a base like sodium hydride or potassium carbonate.
Attachment of Indolin-1-yl Ethanone: The final step involves the reaction of the thioether intermediate with indolin-1-yl ethanone, which can be synthesized separately through Friedel-Crafts acylation of indole with ethanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This may involve continuous flow chemistry techniques, use of automated reactors, and optimization of reaction conditions to minimize by-products and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, pyridazine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities, particularly in inhibiting specific enzymes or pathways involved in disease processes.
Medicine
In medicinal chemistry, 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone may be explored for its potential therapeutic effects. It could be a candidate for drug development targeting conditions such as cancer, infections, or inflammatory diseases.
Industry
Industrially, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure could impart desirable properties to products in these sectors.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites. The indolin-1-yl ethanone moiety might interact with hydrophobic pockets, while the pyridazine ring could form hydrogen bonds or π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs. Pyrimidine/Pyrazole Cores : The pyridazine core in the target compound may offer distinct electronic properties compared to pyrimidine or pyrazole analogs, influencing binding affinity to biological targets .
- Thioether linkages (target compound) versus ethers (e.g., ) may reduce oxidative metabolism, extending half-life .
Indolinyl Derivatives
- The indolin-1-yl ethanone moiety in the target compound differs from isoindolin-1-one (Example 122) and indoline carbamates (). The ketone group may facilitate hydrogen bonding in target interactions, whereas ester or amide derivatives () could exhibit varied pharmacokinetic profiles .
Pharmacokinetic and Crystallographic Insights
- Solubility and Stability : The ethoxy group may improve aqueous solubility compared to methanesulfonyl or trifluoromethyl substituents (). However, fluorine atoms in Example 122 could enhance metabolic stability .
Biological Activity
The compound 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing upon diverse research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its structure features a pyridazine ring linked to an ethoxyphenyl group and an indolin moiety. The synthesis typically involves multi-step reactions, including:
- Formation of the Pyridazine Core : This involves cyclization reactions of appropriate hydrazine derivatives with pyridazine precursors.
- Thioether Formation : The introduction of the thioether linkage through a reaction with thiol compounds.
- Final Assembly : Coupling reactions to integrate the indolin and ethoxyphenyl groups into the final product.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies on thiazole derivatives have shown their ability to scavenge free radicals and reduce oxidative stress, which is a common mechanism for many biologically active compounds . The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against various cancer cell lines. Similar compounds have demonstrated selective cytotoxicity towards malignant cells while sparing normal cells. For example, studies on related thiazole derivatives have reported significant cytotoxicity against human lung cancer cells (A549) while exhibiting lower toxicity towards normal fibroblast cells .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or oxidative stress pathways.
- Receptor Modulation : Interacting with cellular receptors that mediate apoptosis or cell survival signals.
Case Studies
Several studies have investigated the biological properties of structurally related compounds:
- Thiazole Derivatives : A study synthesized thiazole-catechol hybrids showing promising antioxidant and anticancer activities. These compounds were evaluated for their cytotoxic effects on both normal and cancerous cell lines, revealing a selective action against malignant cells .
- Indole Derivatives : Research on indole-based compounds has highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells while maintaining lower toxicity in normal cells .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
